(3E)-N-(4-bromophenyl)-3-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}butanamide
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Overview
Description
(3E)-N-(4-BROMOPHENYL)-3-{[(2,4-DICHLOROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is a synthetic organic compound characterized by its complex structure, which includes bromine, chlorine, and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(4-BROMOPHENYL)-3-{[(2,4-DICHLOROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE typically involves multi-step organic reactions. The process begins with the formation of the core butanamide structure, followed by the introduction of the bromophenyl and dichlorophenyl groups through substitution reactions. Common reagents used in these reactions include bromine, chlorine, and formamide, under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to minimize by-products and maximize yield, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-(4-BROMOPHENYL)-3-{[(2,4-DICHLOROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can alter the oxidation state of the compound, often using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
(3E)-N-(4-BROMOPHENYL)-3-{[(2,4-DICHLOROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3E)-N-(4-BROMOPHENYL)-3-{[(2,4-DICHLOROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, leading to alterations in biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3E)-N-(4-CHLOROPHENYL)-3-{[(2,4-DICHLOROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE
- (3E)-N-(4-FLUOROPHENYL)-3-{[(2,4-DICHLOROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE
Uniqueness
(3E)-N-(4-BROMOPHENYL)-3-{[(2,4-DICHLOROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is unique due to the presence of bromine, which can influence its reactivity and interactions compared to its chlorinated or fluorinated analogs. This uniqueness can lead to different biological activities and chemical properties, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C17H14BrCl2N3O2 |
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Molecular Weight |
443.1 g/mol |
IUPAC Name |
N-[(E)-[4-(4-bromoanilino)-4-oxobutan-2-ylidene]amino]-2,4-dichlorobenzamide |
InChI |
InChI=1S/C17H14BrCl2N3O2/c1-10(8-16(24)21-13-5-2-11(18)3-6-13)22-23-17(25)14-7-4-12(19)9-15(14)20/h2-7,9H,8H2,1H3,(H,21,24)(H,23,25)/b22-10+ |
InChI Key |
GMTBLESPXNEBOK-LSHDLFTRSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=C(C=C(C=C1)Cl)Cl)/CC(=O)NC2=CC=C(C=C2)Br |
Canonical SMILES |
CC(=NNC(=O)C1=C(C=C(C=C1)Cl)Cl)CC(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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